Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known to be used in the synthesis of novel naphthalene-based antimicrobial agents , suggesting that its targets could be microbial enzymes or proteins.
Mode of Action
Given its use in the synthesis of antimicrobial agents , it may interfere with essential biochemical processes in microbes, leading to their inhibition or death.
Result of Action
As a precursor in the synthesis of antimicrobial agents , its action likely results in the inhibition of microbial growth or viability.
Action Environment
The action of Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate can be influenced by environmental factors. For instance, its stability is affected by the pH of the solution, with the compound being relatively stable in neutral or slightly acidic conditions (pH 4-6) . Additionally, it should be stored under an inert atmosphere at 2-8°C to maintain its integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-1-tert-butoxycarbonylpyrrolidine with a cyanating agent . One common method involves the use of Dess-Martin periodinane as an oxidizing agent. The reaction is carried out in a dichloromethane solution at room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-cyano-4-oxopyrrolidine: A similar compound with a slightly different structure.
tert-Butyl 3-oxopiperidine-1-carboxylate: Another related compound with a different ring structure.
Uniqueness
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and oxo groups make it particularly useful in various synthetic and research applications .
Biological Activity
Tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 210.23 g/mol
- CAS Number : 175463-32-8
The compound features a pyrrolidine ring with a cyano group and a tert-butyl ester, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to diverse biological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : By binding to receptors, the compound can influence signaling pathways that regulate various physiological responses.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Experimental Results
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that the compound inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Neuroprotection : A study conducted by researchers at the University of Ottawa found that the compound significantly reduced neuronal cell death in models of oxidative stress . The results indicated a potential mechanism involving the upregulation of antioxidant enzymes.
Data Table: Biological Activities
Properties
IUPAC Name |
tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUQLKRPWWYRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373540 | |
Record name | tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175463-32-8 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-4-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175463-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.866 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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